An In-depth Technical Guide to 5-(2-Methoxyphenyl)nicotinaldehyde (CAS 887973-58-2)
An In-depth Technical Guide to 5-(2-Methoxyphenyl)nicotinaldehyde (CAS 887973-58-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methoxyphenyl)nicotinaldehyde, with the CAS Registry Number 887973-58-2, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methoxyphenyl group at the 5-position and a reactive aldehyde at the 3-position, offers multiple avenues for synthetic modification. This unique arrangement of functional groups makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. The pyridine moiety is a common feature in many FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other intermolecular interactions, which can enhance binding affinity to biological targets. The methoxyphenyl group can influence the compound's lipophilicity and metabolic stability, while the aldehyde functionality serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aiming to equip researchers with the necessary information to explore its utility in their respective fields.
Physicochemical Properties
A summary of the available physicochemical data for 5-(2-Methoxyphenyl)nicotinaldehyde is presented below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting and boiling points, are not yet extensively documented in the public domain.
| Property | Value | Source |
| CAS Number | 887973-58-2 | [1] |
| IUPAC Name | 5-(2-methoxyphenyl)pyridine-3-carbaldehyde | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.24 g/mol | [1] |
| Purity | 95% | [1] |
| SMILES Code | O=CC1=CN=CC(C2=CC=CC=C2OC)=C1 | [1] |
| Storage Conditions | 2-8°C | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Reactivity
A plausible synthetic route would involve the coupling of a 5-halonicotinaldehyde derivative (e.g., 5-bromonicotinaldehyde) with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 5-(2-Methoxyphenyl)nicotinaldehyde.
The reactivity of 5-(2-Methoxyphenyl)nicotinaldehyde is primarily dictated by the aldehyde functional group. Aldehydes are versatile intermediates in organic synthesis and can undergo a wide range of transformations, including:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(2-methoxyphenyl)nicotinic acid, which can then be converted to esters, amides, and other acid derivatives.
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Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (5-(2-methoxyphenyl)pyridin-3-yl)methanol.
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Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a diverse range of secondary and tertiary amines.
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Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, leading to the synthesis of various vinylpyridine derivatives.
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Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, to form more complex molecular architectures.
Potential Applications and Biological Activity
The structural motifs present in 5-(2-Methoxyphenyl)nicotinaldehyde suggest its potential utility in several areas of drug discovery and development.
Medicinal Chemistry
The methoxyphenyl-pyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities. Research on related compounds has indicated potential applications in the following areas:
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Oncology: Substituted methoxyphenyl-pyridines have been investigated as potent antiproliferative agents. Some analogues have been shown to act as tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest and apoptosis in cancer cells[2]. The aldehyde functionality of 5-(2-Methoxyphenyl)nicotinaldehyde could be utilized to synthesize a library of derivatives for screening against various cancer cell lines.
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Neurological Disorders: The 4-(4-methoxyphenyl)pyridine scaffold has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[3]. While the substitution pattern is different in the title compound, this highlights the potential of methoxyphenyl-pyridines to interact with central nervous system targets.
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Anti-inflammatory Activity: Nicotinic acid derivatives have been explored as potential anti-inflammatory agents[4]. The aldehyde group of 5-(2-Methoxyphenyl)nicotinaldehyde can be converted to the corresponding acid, which could then be evaluated for its anti-inflammatory properties.
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Antifungal Agents: Nicotinamide derivatives have been designed and synthesized as potential succinate dehydrogenase (SDH) inhibitors, a target for antifungal agents[5]. The structural similarity of 5-(2-Methoxyphenyl)nicotinaldehyde suggests that its derivatives could also be explored for antifungal activity.
Caption: Potential therapeutic areas for derivatives of 5-(2-Methoxyphenyl)nicotinaldehyde.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 5-(2-Methoxyphenyl)nicotinaldehyde is not publicly available. However, based on the known hazards of the parent compound, nicotinaldehyde, and other related aldehydes, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C[1].
For more detailed safety information, it is advisable to consult the MSDS for nicotinaldehyde (CAS 500-22-1)[5][6][7][8].
Conclusion
5-(2-Methoxyphenyl)nicotinaldehyde is a promising chemical entity with significant potential for applications in drug discovery and materials science. Its versatile aldehyde functionality, coupled with the biologically relevant methoxyphenyl-pyridine scaffold, makes it an attractive starting material for the synthesis of diverse and complex molecules. While a comprehensive experimental characterization of this compound is still lacking in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and a well-reasoned outlook on its potential applications. Further research into the synthesis, reactivity, and biological evaluation of 5-(2-Methoxyphenyl)nicotinaldehyde and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and functional materials.
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